molecular formula C16H24O2 B14212431 Methyl pentadeca-2,4,9,12-tetraenoate CAS No. 824970-39-0

Methyl pentadeca-2,4,9,12-tetraenoate

Cat. No.: B14212431
CAS No.: 824970-39-0
M. Wt: 248.36 g/mol
InChI Key: MKKKFYBINSDXTL-UHFFFAOYSA-N
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Description

Methyl pentadeca-2,4,9,12-tetraenoate is an organic compound with the molecular formula C16H24O2 It is characterized by the presence of multiple double bonds and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pentadeca-2,4,9,12-tetraenoate can be synthesized through a series of organic reactions. One common method involves the esterification of pentadeca-2,4,9,12-tetraenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl pentadeca-2,4,9,12-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.

    Substitution: Sodium hydroxide (NaOH) for hydrolysis of the ester to the corresponding carboxylic acid.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Carboxylic acids or other substituted esters.

Scientific Research Applications

Methyl pentadeca-2,4,9,12-tetraenoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials due to its reactive double bonds.

Mechanism of Action

The mechanism of action of methyl pentadeca-2,4,9,12-tetraenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The double bonds in the compound can also participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl hexadeca-2,4,9,12-tetraenoate: Similar structure but with an additional carbon atom.

    Methyl dodeca-2,4,9,12-tetraenoate: Shorter carbon chain but similar double bond arrangement.

Uniqueness

Methyl pentadeca-2,4,9,12-tetraenoate is unique due to its specific carbon chain length and the presence of multiple conjugated double bonds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

824970-39-0

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

methyl pentadeca-2,4,9,12-tetraenoate

InChI

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h4-5,7-8,12-15H,3,6,9-11H2,1-2H3

InChI Key

MKKKFYBINSDXTL-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCCC=CC=CC(=O)OC

Origin of Product

United States

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